molecular formula C24H18ClNO3 B11403107 9-(3-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11403107
M. Wt: 403.9 g/mol
InChI Key: KFYJZBIYVDPBGV-UHFFFAOYSA-N
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Description

9-[(3-CHLOROPHENYL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene core fused with an oxazine ring, along with phenyl and chlorophenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3-CHLOROPHENYL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a microwave-assisted three-component one-pot Mannich reaction. This method involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) to form the desired oxazine derivative . This approach is environmentally benign and offers high yields with good solubility and balanced lipophilicity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl substituents.

    Reduction: Reduction reactions can target the oxazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydrochromeno[8,7-e][1,3]oxazine derivatives.

Scientific Research Applications

9-[(3-CHLOROPHENYL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(3-CHLOROPHENYL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like Warfarin and Acenocoumarol, which are used as anticoagulants.

    Oxazine Derivatives: Compounds containing oxazine rings, known for their drug-like properties and biological activities.

Uniqueness

9-[(3-CHLOROPHENYL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of a chromene core and an oxazine ring, along with phenyl and chlorophenyl substituents

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

9-[(3-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18ClNO3/c25-18-8-4-5-16(11-18)13-26-14-21-22(28-15-26)10-9-19-20(12-23(27)29-24(19)21)17-6-2-1-3-7-17/h1-12H,13-15H2

InChI Key

KFYJZBIYVDPBGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC(=CC=C5)Cl

Origin of Product

United States

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